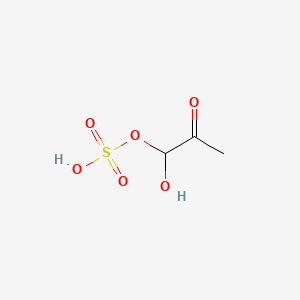
(1-Hydroxy-2-oxopropyl) hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyacetone sulfate is a chemical compound derived from dihydroxyacetone, a simple ketotriose. Dihydroxyacetone is primarily known for its use in sunless tanning products, where it reacts with amino acids in the skin to produce a browning effect. Dihydroxyacetone sulfate, on the other hand, is a sulfate ester of dihydroxyacetone and has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroxyacetone sulfate can be synthesized through the sulfation of dihydroxyacetone. This process typically involves the reaction of dihydroxyacetone with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of dihydroxyacetone sulfate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxyacetone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex sulfate esters.
Reduction: Reduction reactions can convert it back to dihydroxyacetone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfate esters, dihydroxyacetone, and substituted derivatives of dihydroxyacetone sulfate.
Applications De Recherche Scientifique
Dihydroxyacetone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
Dihydroxyacetone sulfate exerts its effects through its interactions with biological molecules. It is readily phosphorylated to dihydroxyacetone phosphate by enzymes such as triokinase in erythrocytes. This phosphorylation is crucial for its role in metabolic pathways, including glycolysis. Additionally, it acts as a sunscreening agent when combined with naphthoquinones, providing protection against ultraviolet radiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxyacetone: The parent compound, primarily used in sunless tanning products.
Glyceraldehyde: Another simple ketose with similar chemical properties.
Glycerone: A synonym for dihydroxyacetone, often used interchangeably.
Uniqueness
Dihydroxyacetone sulfate is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications that dihydroxyacetone alone cannot fulfill.
Propriétés
Formule moléculaire |
C3H6O6S |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
(1-hydroxy-2-oxopropyl) hydrogen sulfate |
InChI |
InChI=1S/C3H6O6S/c1-2(4)3(5)9-10(6,7)8/h3,5H,1H3,(H,6,7,8) |
Clé InChI |
KYXDFKSRGBAAIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


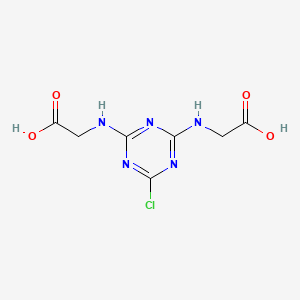
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

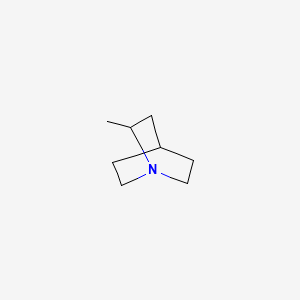
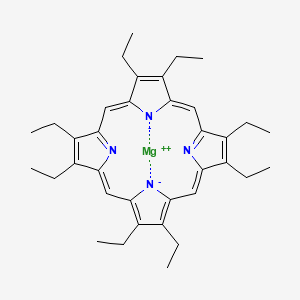


![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
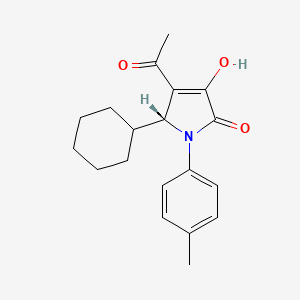
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
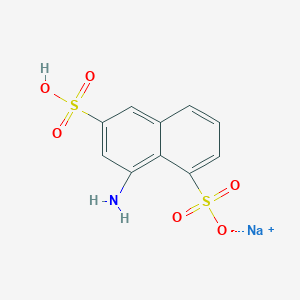

![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
